molecular formula C20H27N3O4S B608084 1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine CAS No. 2059148-82-0

1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine

Cat. No. B608084
CAS RN: 2059148-82-0
M. Wt: 405.513
InChI Key: MZBFFXLYQTWKNV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IMP-1088 is an inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2 (IC50 = <1 nM for both human enzymes). It inhibits replication of rhinovirus (RV), the virus most commonly responsible for the common cold, by inhibiting myristoylation of the RV capsid protein VP0 from strain RV-A16 in HeLa cells. IMP-1088 (500 nM) reduces RV-A16, RV-A1, RV-B14, and RV-A28 viral titers in HeLa cells without affecting cell growth (IC50 = >1,000 nM). It also blocks production of infectious RV-16 virus in primary human bronchial epithelial cells (hBECs) when added 3 hours post infection via inhibition of viral capsid assembly.
IMP-1088 is a novel potent and selective blocker of N-myristoylation in cells.

Scientific Research Applications

Inhibition of N-myristoylation

IMP-1088 is an ultrapotent inhibitor of human N-myristoyltransferases (NMTs) and has been shown to block the N-myristoylation of viral proteins . This inhibition can serve as an effective antiviral strategy .

Prevention of Rhinoviral Replication

IMP-1088 has been found to prevent rhinoviral replication . This makes it a potential candidate for the treatment of the common cold .

Inhibition of Vaccinia Virus

IMP-1088 has been used to inhibit the replication of the vaccinia virus (VACV). It was found that the N-myristoylation of VACV entry proteins L1, A16, and G9 was inhibited by IMP-1088 .

Generation of Non-infectious Virions

Treatment with IMP-1088 resulted in the generation of non-infectious virions that were defective in cell entry . This could potentially be used to control the spread of certain viruses.

Potential Treatment for Poxviral Infections

Given the significant genetic identity between VACV, monkeypox virus, and variola virus L1 homologs, the data provides a basis for further investigating the role of N-myristoylation in poxviral infections as well as the potential of selective NMT inhibitors like IMP-1088 as broad-spectrum poxvirus inhibitors .

Inhibition of Protein N-myristoylation in Cancer Research

IMP-1088 has been found to inhibit protein N-myristoylation, a post-translational modification of proteins. This has potential therapeutic implications in cancer research .

Validation of Chemical Probes for Human N-myristoyltransferases

IMP-1088 has been used in the validation and invalidation of chemical probes for the human N-myristoyltransferases .

Inhibition of NMT in Cells

IMP-1088 selectively blocks N-myristoylation in cells at low nanomolar concentration . This could have potential applications in various fields of research where the inhibition of NMT is required.

properties

IUPAC Name

1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNKJCQBRQUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336328
Record name 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-[3,4-Difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine

CAS RN

2059148-82-0
Record name 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMP-1088
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine
Reactant of Route 2
Reactant of Route 2
1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine
Reactant of Route 3
Reactant of Route 3
1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine
Reactant of Route 4
Reactant of Route 4
1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine
Reactant of Route 5
Reactant of Route 5
1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine
Reactant of Route 6
Reactant of Route 6
1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine

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